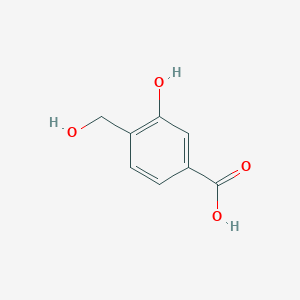

3-Hydroxy-4-(hydroxymethyl)benzoic acid

Description

Contextualization within Benzoic Acid Chemistry and Hydroxybenzoic Acid Derivatives

3-Hydroxy-4-(hydroxymethyl)benzoic acid is an aromatic carboxylic acid. Its structure is fundamentally derived from benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). As a substituted benzoic acid, it belongs to a vast family of compounds used in food preservation, medicine, and chemical synthesis.

More specifically, it is classified as a hydroxybenzoic acid due to the presence of a hydroxyl (-OH) group on the benzene ring. The molecule is di-substituted with this hydroxyl group at the C3 position and a hydroxymethyl (-CH₂OH) group at the C4 position. This particular arrangement of functional groups—a carboxylic acid, a phenol (B47542) (hydroxyl group), and a benzyl (B1604629) alcohol (hydroxymethyl group)—gives it a distinct set of chemical properties and potential for reactivity compared to simpler, related molecules such as 3-hydroxybenzoic acid or 4-hydroxybenzoic acid. mdpi.comresearchgate.netrasayanjournal.co.in The presence of multiple reactive sites makes it a versatile building block in organic synthesis.

Research Significance of 3-Hydroxy-4-(hydroxymethyl)benzoic Acid in Contemporary Chemical Biology

The research landscape for 3-Hydroxy-4-(hydroxymethyl)benzoic acid is primarily centered on its potential therapeutic applications and its use as an intermediate in the synthesis of more complex molecules. While not as extensively studied as some other phenolic acids, it has been identified as a compound of interest in immunology.

A key piece of research outlined in patent literature indicates that 3-Hydroxy-4-(hydroxymethyl)benzoic acid and its lower alkyl esters exhibit immunopotentiating activity. google.com This suggests the compound could be useful for immunotherapy and the treatment of specific immune system disorders. google.com The synthesis of this compound, as described in the research, can be achieved through the reduction of a hydroxyterephthalic acid alkyl ester or by the esterification of the corresponding acid. google.com Beyond this specific application, the compound is primarily available commercially as a reagent and building block for chemical synthesis. ambeed.comevitachem.com

Historical Perspectives on Related Phenolic Acids in Scientific Inquiry

The scientific investigation of phenolic acids is part of the broader history of phenols in chemistry and medicine. The journey began with phenol itself, also known as carbolic acid, which was famously used by Joseph Lister in the 1860s as an antiseptic in surgery, drastically reducing mortality from infections. molaid.com This pioneering application sparked widespread interest in phenol and its derivatives, leading to the synthesis and screening of hundreds of related compounds to find agents with improved efficacy and lower toxicity. molaid.com

Phenolic acids, characterized by a phenolic ring and a carboxylic acid function, are widely distributed in the plant kingdom. mdpi.com Historically, they have been isolated from various natural sources. For instance, p-hydroxybenzoic acid is found in carrots and oil palm, while 3-hydroxybenzoic acid has been identified in grapefruit and olive oil. mdpi.comglobalresearchonline.net Research into naturally occurring phenolic acids, such as those in ancient wheat species, has explored their roles in plant defense mechanisms and as antioxidants. globalresearchonline.net This long history of studying simple phenolic compounds provides the scientific foundation upon which the investigation of more complex derivatives, like 3-Hydroxy-4-(hydroxymethyl)benzoic acid, is built.

Chemical and Physical Properties

The fundamental properties of 3-Hydroxy-4-(hydroxymethyl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-Hydroxy-4-(hydroxymethyl)benzoic acid | |

| CAS Number | 74020-82-9 | google.comambeed.comsigmaaldrich.com |

| Molecular Formula | C₈H₈O₄ | ambeed.com |

| Molecular Weight | 168.15 g/mol | ambeed.com |

| SMILES | O=C(O)C1=CC=C(CO)C(O)=C1 | ambeed.com |

| InChI Key | LUQAZOYFYBTSKU-UHFFFAOYSA-N | ambeed.com |

Detailed Research Findings

The primary documented research application for 3-Hydroxy-4-(hydroxymethyl)benzoic acid is in the field of immunology. A Canadian patent filed in the 1980s describes the compound and its alkyl esters as novel substances with demonstrated immunopotentiating activity. google.com

The core findings from this research are:

Biological Activity: The compound and its derivatives were identified as having the ability to enhance or potentate the immune response in living animals. google.com

Therapeutic Potential: Based on this activity, the patent proposes their use in immunotherapy and for treating immune-related diseases and disorders. google.com

Synthesis Methods: Two primary pathways for its production were outlined. The first involves the chemical reduction of a related starting material, hydroxyterephthalic acid alkyl ester. The second is a direct esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid to produce the corresponding ester derivatives. google.com

While this patent highlights a specific biological application, the compound is more broadly utilized in modern contexts as a chemical intermediate for creating more complex molecules for pharmaceutical and research purposes. evitachem.comchemicalbook.comchemimpex.com

Compound Index

Properties

IUPAC Name |

3-hydroxy-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,9-10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQAZOYFYBTSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 4 Hydroxymethyl Benzoic Acid and Its Analogs

Total Synthesis Approaches for 3-Hydroxy-4-(hydroxymethyl)benzoic Acid

The direct synthesis of 3-Hydroxy-4-(hydroxymethyl)benzoic acid can be achieved through the selective reduction of a diester precursor. A patented method describes the production of the target compound or its alkyl esters by the chemical reduction of a corresponding hydroxyterephthalic acid alkyl ester. google.com This process highlights a key functional group interconversion where one of the ester groups of the starting material is selectively reduced to a hydroxymethyl group, while the other is either retained as an ester or hydrolyzed to the carboxylic acid.

A common route involves the following transformation:

Starting Material: Diethyl 2-hydroxyterephthalate

Reaction: Selective reduction of one ester group.

Product: 3-Hydroxy-4-(hydroxymethyl)benzoic acid. google.com

This approach leverages the differential reactivity of the ester groups, which can be influenced by the presence of the hydroxyl group on the aromatic ring, to achieve the desired mono-reduction.

Strategies for Derivatization and Analog Preparation

The preparation of analogs based on the hydroxymethyl benzoic acid scaffold involves a variety of well-established organic reactions. These derivatizations are crucial for developing structure-activity relationships and fine-tuning the properties of the parent compound.

Esterification and etherification are fundamental reactions for modifying the carboxylic acid and phenolic hydroxyl groups of benzoic acid derivatives, respectively.

Esterification: The conversion of the carboxylic acid group to an ester is a common strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a widely used method. libretexts.orgtcu.edu For instance, 3-hydroxybenzoic acid can be esterified using methanol (B129727) and sulfuric acid to yield methyl 3-hydroxybenzoate. rasayanjournal.co.innist.gov Another technique involves reacting the hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine as a catalyst. google.com However, a significant challenge in the esterification of hydroxybenzoic acids is the competing O-alkylation (etherification) of the phenolic hydroxyl group, which can lead to by-product formation and reduced yields. google.com

Etherification: The phenolic hydroxyl group can be converted to an ether. This is typically achieved by reacting a hydroxybenzoate ester with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. rasayanjournal.co.in For example, methyl 3-hydroxybenzoate can be subjected to etherification with various alkyl halides to produce a range of 3-alkoxy methyl benzoate (B1203000) derivatives. rasayanjournal.co.in Subsequent hydrolysis of the ester group can then yield the corresponding 3-alkoxy benzoic acids. rasayanjournal.co.in

Table 1: Examples of Esterification and Etherification Reactions

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid | Methanol, H₂SO₄ | Esterification | Methyl 3-hydroxybenzoate | rasayanjournal.co.in |

| Methyl 3-hydroxybenzoate | Alkyl halide, K₂CO₃, Acetone | Etherification | 3-Alkoxy methyl benzoate | rasayanjournal.co.in |

Hydrazides and hydrazones derived from hydroxybenzoic acids are a significant class of compounds. The synthesis is typically a two-step process.

Hydrazide Formation: The first step involves the formation of a hydrazide from a benzoic acid ester. The corresponding methyl or ethyl ester of a hydroxybenzoic acid (e.g., methyl 3-hydroxybenzoate or methyl 4-hydroxybenzoate) is reacted with hydrazine (B178648) monohydrate (N₂H₄·H₂O). nih.govnih.gov This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl group.

Hydrazone Formation: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone in an organic solvent, often with an acid catalyst like acetic acid, to form the final hydrazide-hydrazone. nih.govnih.govwikipedia.org This reaction involves the formation of a C=N double bond. For example, 4-hydroxybenzoic acid hydrazide can be reacted with various substituted salicylaldehydes to produce a series of hydrazone derivatives. nih.gov

Table 2: Synthesis of Hydrazide-Hydrazones

| Precursor | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product | Reference |

|---|---|---|---|---|---|

| Methyl 3-hydroxybenzoate | Hydrazine monohydrate | 3-Hydroxybenzoic acid hydrazide | Aldehyde/Ketone | 3-Hydroxy-N'-[aryl/alkylidene]benzohydrazide | nih.gov |

The manipulation of functional groups on the hydroxymethyl benzoic acid framework is essential for creating structural diversity. Key interconversions include the oxidation and reduction of the benzylic alcohol and carboxylic acid moieties.

Reduction of Carboxylic Acids/Esters: The hydroxymethyl group in the target compound is itself a product of the reduction of a carboxylic acid or an ester. google.com Borane (B79455) complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂), are effective reagents for the reduction of carboxylic acids to alcohols. prepchem.com For instance, 3-hydroxy-4-methylbenzoic acid can be reduced to the corresponding benzyl (B1604629) alcohol using this reagent. prepchem.com Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. fiveable.me

Oxidation of Alcohols: The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagent used. imperial.ac.uk Pyridinium dichromate (PDC) is a reagent that can oxidize a primary alcohol to an aldehyde. prepchem.com For example, the alcohol formed from the reduction of 3-hydroxy-4-methylbenzoic acid can be oxidized to 3-hydroxy-4-methylbenzaldehyde (B1330486) using PDC. prepchem.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid, can oxidize a benzylic methyl or hydroxymethyl group all the way to a carboxylic acid. imperial.ac.uk

These interconversions allow for the synthesis of various analogs, such as the corresponding aldehydes, di-carboxylic acids, or diols, from a common benzoic acid precursor.

Catalytic Synthesis Methods Applicable to Hydroxymethyl Benzoic Acids

Modern catalytic methods offer efficient and selective pathways for the synthesis of benzoic acid derivatives, including those with hydroxymethyl groups.

Metal-Organic Frameworks (MOFs) have emerged as promising catalysts for a variety of organic transformations due to their high surface area and tunable active sites. A notable application is the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) (PX) using an M-MOF catalyst. google.com

In this patented method, p-xylene is selectively oxidized in the presence of an M-MOF catalyst and an oxidizing agent (such as O₂, air, or H₂O₂) in an organic solvent. google.com The MOF catalyst, which may contain metals like cobalt, manganese, or iron supported on a framework carrier, facilitates the selective oxidation of one methyl group to a carboxylic acid and the other to a hydroxymethyl group. google.com This approach is advantageous as it starts from an inexpensive raw material and can offer high yield and fewer impurities, making it suitable for industrial-scale synthesis. google.com

Furthermore, hydroxybenzoic acids themselves, such as p-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, have been used as organic linkers to construct new MOFs with metals like cobalt, manganese, and copper. rsc.orgnih.gov These MOFs can then be employed as catalysts in other reactions, demonstrating the integral role of benzoic acid derivatives in the field of MOF catalysis. rsc.org

Palladium-Catalyzed Coupling Reactions in Related Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org These reactions are pivotal in the synthesis of complex aromatic compounds, including substituted benzoic acids and their derivatives. While direct palladium-catalyzed synthesis of 3-hydroxy-4-(hydroxymethyl)benzoic acid is not widely documented, the principles are extensively applied to the synthesis of related benzoic acid structures, providing a framework for potential synthetic routes.

The versatility of palladium catalysis stems from a family of named reactions, each utilizing a different organometallic nucleophile to couple with an aryl, vinyl, or alkyl halide or triflate. libretexts.org Key examples include the Suzuki-Miyaura coupling (using organoboranes), the Stille coupling (organostannanes), the Heck reaction (alkenes), and the Sonogashira coupling (terminal alkynes). libretexts.orgyoutube.com These methodologies allow for the precise introduction of functional groups onto a benzoic acid scaffold.

For instance, the Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, which could be applied to link a substituted benzene (B151609) ring to a benzoic acid precursor. libretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base, to couple an organoboronic acid with an aryl halide. libretexts.org This approach offers a route to complex benzoic acid derivatives that are otherwise difficult to access. Similarly, the Heck reaction facilitates the coupling of an alkene with an aryl halide, providing a method for introducing unsaturated side chains onto a benzoic acid ring system. youtube.com

A notable development in this field is the palladium-catalyzed chemoselective decarboxylative cross-coupling of benzoic acids with α-oxocarboxylic acids. nih.gov This process involves the functionalization of an arene C-H bond, demonstrating the evolving capability of palladium catalysis to use the benzoic acid moiety itself as a reactive partner. nih.gov Such reactions expand the toolkit for modifying benzoic acid derivatives directly.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions Relevant to Benzoic Acid Synthesis

| Reaction Type | Organometallic Nucleophile (Z) | Substrate (R-X) | Typical Pd Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Aryl/Vinyl Halide, Triflate | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | libretexts.org |

| Stille Coupling | Organostannane (SnR₃) | Aryl/Vinyl Halide, Triflate | Pd(PPh₃)₄ | libretexts.orgyoutube.com |

| Heck Reaction | Alkene | Aryl/Vinyl Halide, Triflate | Pd(OAc)₂, PdCl₂ | youtube.com |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | PdCl₂(PPh₃)₂, CuI | youtube.com |

| Decarboxylative Acylation | α-Oxocarboxylic Acid | Benzoic Acid (via C-H activation) | Pd(OAc)₂ | nih.gov |

Chemoenzymatic Synthesis Prospects for Benzoic Acid Derivatives

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions, offers a promising avenue for producing complex benzoic acid derivatives under mild and sustainable conditions. nih.gov Enzymes can catalyze reactions with exceptional regio- and stereoselectivity, which is often challenging to achieve with conventional chemical methods alone. acs.org This approach is particularly valuable for the synthesis of functionalized aromatic compounds like 3-hydroxy-4-(hydroxymethyl)benzoic acid.

One prospective application involves the use of hydroxylases. For example, specific 4-hydroxybenzoic acid hydroxylases have been shown to efficiently oxidize the 3-position of 4-aminobenzoic acid, suggesting that enzymes could be engineered or selected to perform targeted hydroxylation on related benzoic acid scaffolds. google.com This enzymatic step could introduce the hydroxyl group at the C3 position with high precision, avoiding the need for complex protecting group strategies common in traditional organic synthesis.

Furthermore, multi-enzyme cascades are being developed for the synthesis of benzoic acid and its derivatives from renewable feedstocks. nih.gov A synthetic pathway established in Escherichia coli, for instance, can convert L-tyrosine into 4-hydroxybenzoic acid (4HBA) and L-phenylalanine into benzoic acid. nih.gov This cascade utilizes a series of enzymes, including deaminases, synthases, dehydrogenases, and decarboxylases, to build the final product. nih.gov By modifying or adding enzymes to this cascade, it is conceivable to produce more complex derivatives, such as those with hydroxymethyl groups. The final step in such a pathway could involve an aldehyde dehydrogenase to oxidize a hydroxymethyl precursor to the carboxylic acid. nih.gov

The combination of enzymatic steps with chemical catalysis is another powerful strategy. A one-pot, sequential chemoenzymatic method has been developed to convert amides into enantiomerically enriched alcohols by combining a nickel-catalyzed Suzuki-Miyaura coupling with an asymmetric biocatalytic reduction. nih.gov Such hybrid processes could be adapted for the synthesis of chiral benzoic acid derivatives, expanding the structural diversity of accessible compounds.

Table 2: Potential Chemoenzymatic Steps for Benzoic Acid Derivative Synthesis

| Enzyme Class | Substrate Example | Transformation | Potential Product | Reference |

|---|---|---|---|---|

| Hydroxylase | 4-Aminobenzoic Acid | Regioselective C-H hydroxylation | 3-Hydroxy-4-aminobenzoic acid | google.com |

| L-amino acid deaminase | L-Tyrosine | Deamination | 4-Hydroxyphenylpyruvate | nih.gov |

| Aldehyde Dehydrogenase | 4-Hydroxybenzaldehyde | Oxidation of aldehyde | 4-Hydroxybenzoic acid | nih.gov |

| Alcohol Dehydrogenase (in a cascade) | Amide (post-coupling) | Asymmetric reduction | Enantiomerically enriched alcohol | nih.gov |

| Decarboxylase | Bio-based phenolic acids | Decarboxylation | Hydroxystyrenes | nih.gov |

Advanced Analytical Characterization of 3 Hydroxy 4 Hydroxymethyl Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the molecular structure of 3-Hydroxy-4-(hydroxymethyl)benzoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 3-Hydroxy-4-(hydroxymethyl)benzoic acid, distinct signals corresponding to each type of proton are observed. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets and doublets of doublets in the region of δ 7.0-8.0 ppm. The chemical shifts are influenced by the positions of the hydroxyl, hydroxymethyl, and carboxylic acid groups. The protons of the hydroxymethyl (-CH₂OH) group would be expected to produce a singlet around δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid (-COOH) and the phenolic proton (-OH) are typically broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration, but are often observed downfield (>10 ppm for the carboxylic acid).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is characteristically found in the δ 165-175 ppm region. docbrown.info Aromatic carbons resonate between δ 110-160 ppm, with carbons attached to oxygen (C-O) appearing more downfield. The carbon of the hydroxymethyl group (-CH₂OH) would typically be found in the δ 60-65 ppm range. For comparison, the chemical shifts for the related compound 4-hydroxybenzoic acid in DMSO-d₆ are well-documented and provide a reference for interpreting the spectrum of its derivatives. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Hydroxy-4-(hydroxymethyl)benzoic Acid

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic H (at C-2) | ~7.5 | d | |

| Aromatic H (at C-5) | ~7.8 | d | |

| Aromatic H (at C-6) | ~7.0 | dd | |

| -CH₂OH | ~4.6 | s | Methylene (B1212753) protons |

| Phenolic -OH | Variable (e.g., 9-10) | br s | Dependent on solvent/concentration |

| Carboxylic -COOH | Variable (e.g., >12) | br s | Dependent on solvent/concentration |

| ¹³C NMR | |||

| Carboxylic C=O | ~168 | ||

| Aromatic C-OH | ~158 | Carbon attached to phenolic OH | |

| Aromatic C-CH₂OH | ~145 | Carbon attached to hydroxymethyl group | |

| Aromatic C-COOH | ~122 | Carbon attached to carboxylic acid | |

| Aromatic C-H | ~115-132 | Unsubstituted aromatic carbons | |

| -CH₂OH | ~62 | Hydroxymethyl carbon |

Note: Values are estimations based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In MS analysis, 3-Hydroxy-4-(hydroxymethyl)benzoic acid (molecular weight: 168.15 g/mol ) will show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to its mass. The fragmentation pattern provides structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O, 18 Da), a hydroxyl radical (•OH, 17 Da), and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. miamioh.edu For instance, the mass spectrum of the related 4-hydroxybenzoic acid shows a prominent molecular ion peak at m/z 138. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. For 3-Hydroxy-4-(hydroxymethyl)benzoic acid (C₈H₈O₄), the exact mass of the neutral molecule is 168.04225 Da. Predicted HRMS data for various adducts, such as the protonated molecule [M+H]⁺ (m/z 169.04953) and the deprotonated molecule [M-H]⁻ (m/z 167.03497), can be calculated and compared with experimental results for definitive identification. uni.luuni.lu

Table 2: Predicted HRMS Data for 3-Hydroxy-4-(hydroxymethyl)benzoic Acid Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₉O₄⁺ | 169.04953 |

| [M+Na]⁺ | C₈H₈O₄Na⁺ | 191.03147 |

| [M-H]⁻ | C₈H₇O₄⁻ | 167.03497 |

| [M+H-H₂O]⁺ | C₈H₇O₃⁺ | 151.03951 |

Source: Data predicted using computational tools. uni.luuni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present.

The IR spectrum of 3-Hydroxy-4-(hydroxymethyl)benzoic acid is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info The phenolic O-H and alcohol O-H stretching vibrations would also appear in the 3200-3600 cm⁻¹ region. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. docbrown.info Additional significant peaks include C-O stretching vibrations (around 1200-1320 cm⁻¹) and aromatic C-H stretches (around 3000-3100 cm⁻¹). docbrown.infochemicalbook.com The IR spectrum for the closely related 3-hydroxybenzoic acid provides a useful comparison. nist.gov

Table 3: Expected Characteristic IR Absorption Bands for 3-Hydroxy-4-(hydroxymethyl)benzoic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H stretch | Phenolic and Alcohol -OH |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1710 - 1680 | C=O stretch | Carboxylic Acid C=O |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid/Phenol (B47542)/Alcohol |

Note: Ranges are based on typical values for the indicated functional groups. docbrown.infochemicalbook.comnist.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating 3-Hydroxy-4-(hydroxymethyl)benzoic acid from complex mixtures, such as reaction byproducts or natural extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common methods for the analysis of non-volatile compounds like hydroxybenzoic acids. These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.

A typical method for analyzing 3-Hydroxy-4-(hydroxymethyl)benzoic acid involves reversed-phase HPLC. longdom.orglongdom.org The stationary phase is nonpolar (e.g., Kinetex C18), and the mobile phase is a polar mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, acidified with an agent like phosphoric acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated for better retention and peak shape. longdom.orghelixchrom.com Detection is commonly performed using a UV detector, with a wavelength set around 230-255 nm. longdom.org The retention time of the compound depends on its polarity; compared to other isomers, its specific retention time allows for its separation and quantification. For instance, in one validated method for 4-hydroxybenzoic acid, a retention time of 11.78 minutes was reported using a C18 column with a gradient of acetonitrile and phosphoric acid buffer. longdom.org

Table 4: Typical HPLC Parameters for Hydroxybenzoic Acid Analysis

| Parameter | Typical Value / Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or TFA |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at ~230 nm or Diode Array Detector (DAD) |

| Column Temperature | 25 - 35 °C |

Source: Based on established methods for related analytes. longdom.orglongdom.orgthaiscience.info

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates volatile compounds in the gas phase. Due to the low volatility and high polarity of 3-Hydroxy-4-(hydroxymethyl)benzoic acid, direct analysis by GC is not feasible. The presence of active hydrogen atoms in the carboxylic, phenolic, and alcohol groups leads to poor peak shape and thermal degradation. colostate.edu

Therefore, derivatization is a mandatory step before GC or GC-MS analysis. weber.hu This process converts the polar functional groups into less polar, more volatile derivatives. A common method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govrestek.com Another approach is esterification, for example, methylation of the carboxylic acid. After derivatization, the resulting compound can be readily analyzed. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for both quantification and structural confirmation of the derivatized analyte. The mass spectrum of the TMS derivative of the related 3-hydroxy-4-methoxy-benzoic acid has been reported, providing a reference for what to expect from the derivatized target compound. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of 3-Hydroxy-4-(hydroxymethyl)benzoic acid and its derivatives, particularly at low concentrations in complex matrices, often necessitates chemical derivatization prior to chromatographic analysis. Derivatization serves to improve the analyte's volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more robust analytical methods. The choice of derivatization strategy is primarily dictated by the analytical technique employed, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is a critical step for non-volatile compounds like 3-Hydroxy-4-(hydroxymethyl)benzoic acid. researchgate.net The polar functional groups (hydroxyl and carboxylic acid) render the molecule non-volatile. Chemical modification of these groups is essential to increase its volatility and thermal stability, making it amenable to GC analysis. nih.govmdpi.com

One of the most prevalent derivatization techniques for phenolic acids is silylation . mdpi.com This process involves the replacement of active hydrogens in the hydroxyl and carboxylic acid moieties with a trimethylsilyl (TMS) group. mdpi.comgcms.cz This substitution reduces the polarity of the compound and minimizes hydrogen bonding, resulting in a more volatile and thermally stable derivative. gcms.cz

A common and effective silylation reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov Often, a catalyst such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS) is used in conjunction with MSTFA to enhance the reaction efficiency. gcms.cz The derivatization is typically carried out in a suitable solvent like pyridine. nih.gov To prevent the formation of multiple derivatives due to tautomerization of any aldehyde or keto groups that might be present in related compounds, a preliminary step of methoximation is often employed. nih.govyoutube.com This involves reacting the analyte with methoxyamine hydrochloride to convert carbonyl groups into oximes, thereby stabilizing them before silylation. nih.govyoutube.com

Another derivatization approach for GC-MS is alkylation , which can be an alternative to silylation for the analysis of organic acids. nih.gov Methyl chloroformate (MCF) has been used for the simultaneous derivatization of amino and non-amino organic acids, offering good reproducibility. nih.gov

The following table summarizes common derivatization reagents and their typical application for the GC-MS analysis of phenolic acids like 3-Hydroxy-4-(hydroxymethyl)benzoic acid.

| Derivatization Reagent | Target Functional Group(s) | Typical Reaction Conditions | Resulting Derivative | Key Advantages for GC-MS Analysis |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH), Carboxylic acid (-COOH) | Incubation at elevated temperatures (e.g., 60-80°C) in a solvent like pyridine. nih.govbrjac.com.br | Trimethylsilyl (TMS) ether/ester | Increases volatility and thermal stability, reduces peak tailing. researchgate.netgcms.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Carboxylic acid (-COOH) | Often used with a catalyst like TMCS. | Trimethylsilyl (TMS) ether/ester | Highly reactive, volatile byproducts that do not interfere with chromatography. mdpi.com |

| Methoxyamine hydrochloride (MeOx) | Carbonyl groups (present in related derivatives) | Pre-derivatization step before silylation, typically at 30-40°C. nih.govyoutube.com | Oxime | Stabilizes carbonyl compounds, preventing the formation of multiple silylated derivatives. youtube.com |

| Methyl chloroformate (MCF) | Carboxylic acid (-COOH), Amino groups (in derivatives) | Reaction in a basic medium (e.g., NaOH/pyridine/methanol). nih.gov | Methyl ester/carbamate | Good reproducibility and stability for certain classes of compounds. nih.gov |

For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always mandatory for phenolic acids, as they can often be analyzed directly using reversed-phase columns. mdpi.comsigmaaldrich.comhelixchrom.com However, to enhance detection sensitivity and selectivity, especially when using fluorescence or mass spectrometry detectors, derivatization can be employed. This can be done either pre-column or post-column.

An example of a derivatization strategy to improve sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the use of reagents that introduce a readily ionizable group onto the analyte. For instance, dansyl chloride has been used to derivatize phenolic groups, enabling easier ionization in the positive ion mode and leading to lower limits of detection. nih.gov

Research on the analysis of various hydroxybenzoic acid derivatives by HPLC-ESI-MS/MS has demonstrated that good separation and detection can be achieved without derivatization, using appropriate mobile phases and stationary phases. vu.edu.au For instance, a reversed-phase biphenyl (B1667301) stationary phase with a methanol/water mobile phase acidified with formic acid has been successfully used for the separation of monohydroxybenzoic acid isomers. vu.edu.au

The decision to use derivatization in HPLC is therefore dependent on the specific analytical goals, the concentration of the analyte in the sample, and the detector being used.

Investigation of Biological Roles and Mechanistic Insights of 3 Hydroxy 4 Hydroxymethyl Benzoic Acid Derivatives

Antimicrobial Activity and Mechanistic Elucidation

Derivatives of hydroxybenzoic acids have demonstrated notable potential as antimicrobial agents, exhibiting activity against a spectrum of both bacterial and fungal pathogens. The structural features of these molecules play a crucial role in their efficacy and mechanism of action.

The antibacterial efficacy of benzoic acid derivatives is influenced by the number, type, and position of substituents on the benzene (B151609) ring. nih.gov Generally, the antimicrobial action of phenolic acids involves the disruption of the bacterial cell membrane. nih.gov The undissociated form of the acid can diffuse through the membrane, and upon entering the higher pH of the cytoplasm, it dissociates, leading to acidification and anion accumulation. nih.gov

Studies have shown that while benzoic acid itself has antibacterial properties, the addition of hydroxyl or methoxyl groups can modulate this activity. nih.gov For instance, certain hydroxybenzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. ijsrst.comresearchgate.net Research on various phenolic acids isolated from rice hulls, including 4-hydroxybenzoic acid, revealed sensitivity in most Gram-positive and some Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, typically presents a barrier to lipophilic molecules, which can contribute to resistance. nih.gov However, specific structural modifications can enhance penetration and efficacy.

The antibacterial activity of plant flavonoids, which share structural similarities with benzoic acid derivatives, has been statistically modeled. mdpi.com These models suggest that against Gram-negative bacteria, flavonoids may have multiple mechanisms of action, with the cell membrane being a key target. mdpi.com For some benzoic acid derivatives, the minimum inhibitory concentration (MIC) against Escherichia coli has been determined to be in the range of 1 to 4 mg/mL, depending on the specific substitutions. nih.gov

Antibacterial Activity of Benzoic Acid Derivatives

| Compound/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Benzoic Acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |

| 2-hydroxybenzoic acid | E. coli O157 | MIC = 1 mg/mL | nih.gov |

| 3,4,5-trihydroxybenzoic acid | E. coli | MIC = 3.25 mg/mL | nih.gov |

| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | IC50 = 160 µg/mL | nih.gov |

| 3-Hydroxy methyl benzoate (B1203000) | Gram-positive and Gram-negative cultures | Active | researchgate.net |

Benzoic acid derivatives have also been investigated for their antifungal properties. nih.gov One of the proposed mechanisms for their antifungal action is the inhibition of fungal-specific enzymes, such as those belonging to the cytochrome P450 family. nih.gov Specifically, CYP53 has been identified as a target for natural phenolic antifungal compounds. nih.gov By inhibiting such crucial enzymes, these derivatives can disrupt essential metabolic pathways in fungi, leading to growth inhibition.

Research into 4-hydroxybenzoic acid-based hydrazide-hydrazones has revealed potent antifungal activity against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Laccase is an enzyme secreted by these fungi that contributes to their pathogenicity. nih.gov The inhibition of laccase is therefore a promising strategy for controlling these plant diseases. nih.gov The most effective of these derivatives demonstrated IC50 values between 0.5 and 1.8 µg/mL against S. sclerotiorum. nih.gov

Antifungal Activity of Benzoic Acid Derivatives

| Compound/Derivative | Target Organism/Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 4-hydroxybenzoic acid-based hydrazide-hydrazones | Sclerotinia sclerotiorum | IC50 = 0.5 - 1.8 µg/mL | nih.gov |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Inhibition of CYP53 | nih.gov |

Enzyme Modulation and Inhibition Studies

The ability of 3-hydroxy-4-(hydroxymethyl)benzoic acid derivatives to interact with and modulate the activity of various enzymes is a key aspect of their biological profile. These interactions can lead to the inhibition of enzymes that are critical for the survival of pathogens or are involved in disease processes.

Urease, a nickel-containing metalloenzyme, is essential for the survival of many pathogenic bacteria, including Helicobacter pylori. rjptonline.org Inhibition of this enzyme is a validated strategy for the development of new antibacterial agents. Several derivatives of hydroxybenzoic acids have been synthesized and evaluated for their urease inhibitory potential. rjptonline.orgiglobaljournal.com

For example, derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) have shown significant urease inhibition, with some compounds exhibiting IC50 values comparable to the standard inhibitor thiourea. rjptonline.org Similarly, derivatives of 3,4,5-trihydroxy benzoic acid have been identified as potent inhibitors of jack bean urease, with some compounds being more active than thiourea. iglobaljournal.com Kinetic studies have revealed that compounds like p-amino benzoic acid and p-hydroxy benzoic acid act as competitive inhibitors of urease. rsisinternational.org

Urease Inhibition by Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Enzyme Source | IC50 Value | Reference |

|---|---|---|---|

| 4-hydroxy-3-methoxy benzoic acid derivative (Compound 17) | Jack Bean Urease | 30.06 µg/ml | rjptonline.org |

| 3,4,5-trihydroxy benzoic acid derivative (Compound 13) | Jack Bean Urease | 0.07 µM/ml | iglobaljournal.com |

| Thiourea (Standard) | Jack Bean Urease | 33.50 µg/ml | rjptonline.org |

| p-amino benzoic acid | Jack Bean Urease | Competitive inhibitor | rsisinternational.org |

| p-hydroxy benzoic acid | Jack Bean Urease | Competitive inhibitor | rsisinternational.org |

Laccase, a copper-containing enzyme, is involved in various biochemical processes in plant pathogens. nih.gov Its inhibition can prevent or reduce the activity of these pathogens. A series of hydrazide-hydrazones derived from 4-hydroxybenzoic acid have been screened as inhibitors of laccase from Trametes versicolor. nih.gov

Several of these derivatives displayed micromolar activity with a desirable competitive type of inhibition. nih.gov The study highlighted that the presence of a 4-hydroxybenzoic acid (4-HBA) fragment is beneficial for high inhibitory activity. nih.gov Molecular docking studies have further elucidated the interactions between these inhibitors and the active site of the enzyme, providing a basis for the rational design of more potent laccase inhibitors. nih.gov

Laccase Inhibition by Hydrazide-Hydrazones

| Compound/Derivative | Enzyme Source | Inhibitory Activity (Ki) | Reference |

|---|---|---|---|

| 4-hydroxybenzhydrazide (4-HBAH) derivatives | Trametes versicolor | 24–674 µM | nih.gov |

Influenza neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a key target for antiviral drugs. nih.gov Benzoic acid analogs have been designed and investigated as inhibitors of this enzyme. nih.gov

One approach has involved replacing the N-acetylamino group of known inhibitors with a 2-pyrrolidinone (B116388) ring containing a hydroxymethyl side chain. nih.gov This modification has led to the development of novel structural templates for more potent benzoic acid inhibitors of influenza neuraminidase. nih.gov Further research has involved integrating a triazole ring into benzoic acid derivatives, which has shown to enhance their anti-influenza activity. semanticscholar.org One such compound, NC-5, which is a derivative of 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, has demonstrated effective antiviral activity against various influenza A strains. semanticscholar.org The mechanism of action is believed to be the inhibition of neuraminidase activity, which prevents the virus from being released from host cells. semanticscholar.org

Influenza Neuraminidase Inhibition by Benzoic Acid Analogs

| Compound/Derivative | Target | Key Structural Feature | Reference |

|---|---|---|---|

| Benzoic acid analog | Influenza Neuraminidase | 2-pyrrolidinone ring with hydroxymethyl side chain | nih.gov |

| NC-5 | Influenza A Virus Neuraminidase | Triazole substituent on a benzoic acid derivative | semanticscholar.org |

Sphingosine (B13886) Kinase Inhibition and Structural Determinants

Sphingosine kinases (SphKs) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cancer progression, inflammation, and angiogenesis. spandidos-publications.comnih.govnih.gov The upregulation of SphK1, one of the two isoforms of the enzyme, is frequently observed in various cancers and is associated with poor prognosis and resistance to therapy. nih.govnih.govnih.gov This has positioned SphK1 as a significant target for the development of novel therapeutic agents. spandidos-publications.comnih.gov

While direct studies on 3-hydroxy-4-(hydroxymethyl)benzoic acid are limited, research into related structures and other SphK inhibitors provides insights into the structural features that govern inhibition. The development of SphK inhibitors has progressed from sphingosine-based analogs to non-lipid small molecules. nih.gov

Key structural determinants for SphK inhibition include:

Modifications of Sphingosine Structure: Early inhibitors were structural analogs of the natural substrate, sphingosine. Modifications to the polar head, lipophilic tail, or the linker region have been explored to enhance potency and selectivity. spandidos-publications.com For instance, substituting the alkyl chain with a phenyl ring or replacing the 3-hydroxyl group with fluorine can yield potent SphK inhibitors. nih.gov Analogs with a 4,5-trans double bond have also shown superior inhibitory activity. nih.gov

Lipid-Binding Pocket Interaction: Non-lipid inhibitors, such as SKI-II, act as competitive inhibitors by binding to the lipid-binding pocket of SphK, thereby preventing the substrate from accessing the active site. nih.gov

Isoform Selectivity: Achieving selectivity for SphK1 over SphK2 is a key goal in inhibitor design. The insertion of a single methylene (B1212753) unit as a spacer between rings in some inhibitor classes can increase selectivity for SphK1. spandidos-publications.com The unique C4 domain in SphKs, which is not present in other lipid kinases, represents a potential target for developing highly specific inhibitors. spandidos-publications.com

Computational studies, including molecular dynamics simulations, are employed to understand the binding of potential inhibitors to SphK1. These studies have shown that stable binding of inhibitors can induce slight conformational changes that stabilize the protein structure. nih.govacs.org The development of potent and selective SphK1 inhibitors, such as SK1-I, which is a water-soluble sphingosine analog, highlights the therapeutic potential of targeting this enzyme in diseases like leukemia. nih.gov

Biochemical and Cellular Pathway Interventions

Derivatives of hydroxybenzoic acid have been shown to influence cell cycle progression, a fundamental process often dysregulated in cancer. Studies have identified certain 4-hydroxybenzoic acid derivatives as pan-histone deacetylase (HDAC) inhibitors. nih.gov By inhibiting HDACs, these compounds can increase the acetylation levels of proteins, leading to the arrest of cell cycle progression and the induction of apoptosis in cancer cells, while showing less effect on the viability of normal cells. nih.gov

The regulation of the cell cycle involves key proteins such as cyclin-dependent kinases. S1P, the product of SphK1 activity, has been shown to influence the cell cycle by downregulating the expression of cyclin-dependent kinase 4 and suppressing the phosphorylation of the retinoblastoma protein in certain cancer cell lines. nih.gov Therefore, inhibitors of SphK1 can indirectly modulate cell cycle progression. nih.gov Furthermore, some flavonoids, which share structural similarities with hydroxybenzoic acid derivatives, have been reported to induce cell cycle arrest in leukemia cell lines. mdpi.com

The ability to force a uniform exit from the cell cycle is a crucial step in protocols designed to accelerate the functional maturation of neurons derived from pluripotent stem cells. nih.gov This indicates that modulating cell cycle progression is a key strategy not only in cancer therapy but also in regenerative medicine. nih.gov

The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile and biological activity. nih.govnih.gov HSA, the most abundant protein in blood plasma, acts as a transport carrier for a wide variety of endogenous and exogenous substances. nih.govresearchgate.net

Studies on 4-hydroxybenzoic acid (4-HBA) and its methoxy (B1213986) derivative, vanillic acid, have demonstrated their ability to bind to HSA. nih.gov The binding of these compounds can be investigated using techniques like fluorescence quenching. Such studies have revealed that the interaction is spontaneous and that hydrogen bonds and van der Waals forces are the primary contributors to the binding energy. nih.gov The mechanism of fluorescence quenching can differ between related compounds, with 4-HBA showing a static quenching mechanism while vanillic acid exhibits dynamic quenching. nih.gov

The binding of substituted benzoic acids to serum albumin is influenced by the nature and position of the substituents on the aromatic ring. nih.gov The electron-density distribution in the aromatic ring plays a crucial role in the affinity for albumin. nih.gov Molecular docking studies can provide further insights into the specific binding sites on HSA. For many drug molecules, the primary binding locations are Sudlow's sites I and II. rsc.orgbiorxiv.org For instance, some metal complexes have been shown to bind to subdomain IIA of HSA, interacting with residues like Arg218 and Lys199. rsc.org

The binding to HSA can affect the distribution and half-life of a compound. For example, binding to HSA is an important strategy to avoid rapid renal clearance of certain drugs, such as cyclic peptides, thereby extending their presence in the bloodstream. biorxiv.org

Table 1: Interaction Parameters of Hydroxybenzoic Acid Derivatives with Human Serum Albumin (HSA)

| Compound | Quenching Mechanism | Primary Binding Forces | Reference |

| 4-Hydroxybenzoic acid (4-HBA) | Static | Hydrogen bonds, Van der Waals forces | nih.gov |

| Vanillic acid | Dynamic | Hydrogen bonds, Van der Waals forces | nih.gov |

This table is generated based on available data for structurally related compounds and is for illustrative purposes.

Other Biologically Significant Roles

Hydroxybenzoic acid derivatives are recognized for their anti-inflammatory properties, which are attributed to various mechanisms of action. mdpi.comnih.govnih.gov These compounds are found in numerous plants and are metabolites of common anti-inflammatory drugs. mdpi.comnih.gov For example, β-resorcylic acid is a derivative of salicylic (B10762653) acid, the main metabolite of aspirin, which is well-known for its anti-inflammatory effects. mdpi.comnih.gov

The anti-inflammatory action of these derivatives can involve the modulation of key signaling pathways. 4-Hydroxybenzoic acid (4-HB), for instance, has been linked to effects on the PI3K/Akt, MAPK3, and STAT3 signaling pathways. mdpi.com It can also influence the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com Some derivatives, like β-resorcylic acid, have demonstrated potent anti-neuroinflammatory effects by decreasing the levels of chemokines that are critical for the recruitment of leukocytes. mdpi.comnih.gov

The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) sometimes involves modifying the structure of benzoic acid derivatives to enhance their selectivity for enzymes like cyclooxygenase 2 (COX-2) over COX-1, which can potentially reduce side effects. mdpi.com The anti-inflammatory properties of some dihydroxybenzoic acids have been associated with their ability to act as antioxidants and iron chelators. nih.gov

The antioxidant capacity of hydroxybenzoic acid derivatives is a cornerstone of their biological activity. mdpi.comnih.govnih.govnih.gov This property is primarily due to their ability to neutralize free radicals and reduce oxidative stress, which protects cells from damage to lipids, proteins, and DNA. mdpi.comnih.gov

The primary mechanism of antioxidant action for phenolic compounds, including hydroxybenzoic acids, is the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical. nih.gov This process results in a more stable phenoxyl radical and a non-radical product, effectively terminating the radical chain reaction. nih.gov Some derivatives can also exert antioxidant effects by chelating transition metal ions like iron (Fe²⁺), which prevents the catalytic formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

The antioxidant and radical-scavenging efficiency of hydroxybenzoic acid derivatives is determined by their chemical structure, specifically the number and position of hydroxyl groups on the aromatic ring. nih.govffhdj.com

Number of Hydroxyl Groups: Generally, the antioxidant activity increases with the number of hydroxyl groups. For example, gallic acid, with three hydroxyl groups, often shows higher antiradical activity than protocatechuic acid, which has two. nih.gov

Position of Hydroxyl Groups: The relative position of the hydroxyl groups also significantly influences their antioxidant potential. nih.govffhdj.com

Different assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to quantify the antioxidant capacity of these compounds. nih.govnih.gov Studies have shown that hydroxybenzyl alcohol isomers, such as 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol, are effective radical scavengers, capable of protecting against lipid peroxidation and protein oxidation. doi.org Propyl gallate has been identified as a particularly potent hydroxyl radical scavenger. nih.gov

Table 2: Factors Influencing Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Structural Feature | Impact on Antioxidant Activity | Mechanism | Reference |

| Number of Hydroxyl Groups | Increased number generally increases activity | More sites for hydrogen donation to scavenge free radicals | nih.gov |

| Position of Hydroxyl Groups | Affects radical scavenging efficiency | Influences the stability of the resulting phenoxyl radical | nih.govffhdj.com |

| Ester Chain Length | In vitro antioxidative activity can decrease with increasing chain length | May relate to changes in lipophilicity and accessibility to radicals | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Hydroxy 4 Hydroxymethyl Benzoic Acid and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its chemical reactivity. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). researchgate.net For hydroxybenzoic acids, these calculations help in understanding the influence of substituent groups on the aromatic ring. researchgate.net The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons in chemical reactions. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to study the intricate details of reaction mechanisms. nih.gov It allows for the calculation of transition state geometries and activation energies, which are crucial for understanding reaction kinetics. nih.gov For instance, DFT studies on the reaction of benzoic acid with atmospheric radicals like OH have shown that addition reactions have lower potential barriers than abstraction reactions. nih.gov Similarly, DFT has been used to investigate the synthesis mechanism of 4-(hydroxymethyl)benzoic acid from biomass-derived precursors, revealing that the reaction proceeds via a rate-limiting Diels-Alder cycloaddition followed by a Lewis acid-catalyzed dehydration. researchgate.net For 3-Hydroxy-4-(hydroxymethyl)benzoic acid, DFT could be applied to model its oxidation, degradation, or enzymatic conversion pathways, identifying the most energetically favorable routes and key intermediates. nih.gov Such studies can also elucidate the role of solvents in directing reaction selectivity, as seen in the photocatalytic reduction of similar aromatic aldehydes. rsc.org

Table 1: Predicted Physicochemical Properties of 3-Hydroxy-4-(hydroxymethyl)benzoic Acid This table presents computationally predicted properties for the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₄ | PubChemLite uni.lu |

| Molecular Weight | 168.15 g/mol | --- |

| XlogP (predicted) | 0.8 | PubChemLite uni.lu |

| Hydrogen Bond Donors | 3 | --- |

| Hydrogen Bond Acceptors | 4 | --- |

This data is generated using computational models and may vary from experimental values.

The relative positions of the hydroxyl, carboxylic acid, and hydroxymethyl groups on the benzene (B151609) ring of 3-Hydroxy-4-(hydroxymethyl)benzoic acid allow for the possibility of intramolecular hydrogen bonding. This type of bonding occurs when a hydrogen atom is shared between two electronegative atoms within the same molecule. chemistryguru.com.sg The formation of an intramolecular hydrogen bond can significantly influence the molecule's conformation, stability, and physical properties. nih.gov For example, in 2-hydroxybenzoic acid, the proximity of the hydroxyl and carboxyl groups leads to a strong intramolecular hydrogen bond, which lowers its melting point compared to its isomers where intermolecular hydrogen bonding predominates. chemistryguru.com.sgyoutube.com In 3-Hydroxy-4-(hydroxymethyl)benzoic acid, an intramolecular hydrogen bond could potentially form between the 3-hydroxy group and the oxygen of the 4-hydroxymethyl group.

Theoretical studies on related molecules like 4-hydroxy-3-formyl benzoic acid have investigated proton transfer dynamics. nih.gov These studies show that while ground-state proton transfer may have a large activation barrier, the barrier can be significantly lower in the excited state. nih.gov Computational methods can model the potential energy surface for proton transfer, providing insights into the kinetics and mechanism of this fundamental process, which is often influenced by the solvent environment. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.gov For 3-Hydroxy-4-(hydroxymethyl)benzoic acid, docking simulations could be performed against various biological targets to explore its potential pharmacological activities. The functional groups of the molecule—the carboxylic acid, phenolic hydroxyl, and alcoholic hydroxyl—are capable of forming key interactions such as hydrogen bonds and ionic interactions with amino acid residues in a protein's binding site. mdpi.com

Studies on other benzoic acid derivatives have successfully used docking to understand their interaction with targets like the SARS-CoV-2 main protease and carbonic anhydrase. researchgate.netnih.gov The results of docking are typically evaluated using a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol). researchgate.net These simulations can reveal specific interactions, such as which residues form hydrogen bonds with the ligand, and provide a structural basis for observed biological activity. mdpi.com

Table 2: Example of Molecular Docking Data for a Benzoic Acid Derivative This table illustrates typical results obtained from a molecular docking study, using a generic benzoic acid derivative as an example.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. researchgate.net |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with protein residues. researchgate.net |

| Interacting Residues | Val25, Ser46, His163 | Specific amino acids in the binding pocket that interact with the ligand. mdpi.com |

This data is illustrative and not specific to 3-Hydroxy-4-(hydroxymethyl)benzoic acid.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects

While molecular docking often treats the receptor as rigid, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, the stability of binding poses, and the influence of solvent molecules.

For 3-Hydroxy-4-(hydroxymethyl)benzoic acid, MD simulations could be used to explore its conformational landscape. The molecule has rotational freedom around the bonds connecting the carboxylic acid and hydroxymethyl groups to the benzene ring. MD can reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, these simulations can explicitly model the interactions between the solute and surrounding water molecules, showing how solvation affects the molecule's structure and dynamics, including the stability of intramolecular versus intermolecular hydrogen bonds. mdpi.com

Reaction Mechanism Investigations via Theoretical Approaches

Theoretical approaches provide a comprehensive framework for investigating complex reaction mechanisms from first principles. nih.gov By combining quantum chemical calculations (like DFT) to map the potential energy surface and identify transition states with models that account for environmental effects (like solvent), a detailed, step-by-step understanding of a chemical transformation can be achieved. nih.govresearchgate.net

For example, a theoretical investigation into the synthesis of the related 4-(hydroxymethyl)benzoic acid (HMBA) from ethylene (B1197577) and 5-(hydroxymethyl)furoic acid (HMFA) successfully elucidated the multi-step reaction pathway. researchgate.net The study used DFT to show that the reaction begins with a Diels-Alder cycloaddition, identifying it as the rate-limiting step, and is followed by dehydration. researchgate.net The calculations also explained the catalytic role of the Sn-BEA zeolite by demonstrating that the tin site electrostatically stabilizes the transition state. researchgate.net A similar approach could be applied to study the synthesis, biosynthesis, or degradation pathways of 3-Hydroxy-4-(hydroxymethyl)benzoic acid, providing fundamental insights that are difficult to obtain through experimental means alone.

Environmental Chemistry and Fate of 3 Hydroxy 4 Hydroxymethyl Benzoic Acid and Its Environmental Analogs

Environmental Occurrence and Distribution in Natural and Anthropogenic Systems

Specific monitoring data for 3-Hydroxy-4-(hydroxymethyl)benzoic acid in various environmental compartments are not extensively documented. However, the occurrence of its structural analog, 4-(hydroxymethyl)benzoic acid, has been identified in the environment as a transformation product of the pesticide Fenpyroximate nih.gov. This suggests that derivatives of hydroxymethyl-benzoic acid can be introduced into the environment through the degradation of agricultural chemicals.

The distribution of such compounds in the environment is governed by their physical and chemical properties. For instance, the environmental distribution of 4-hydroxybenzoic acid, another analog, has been modeled using a generic fugacity model. oecd.org These models predict the partitioning of a chemical between air, water, soil, and sediment based on its properties. For 4-hydroxybenzoic acid, if released into water, it is predicted to predominantly remain in the aqueous phase. oecd.org Conversely, if released to soil, it is expected to largely stay within the soil compartment with some distribution to water. oecd.org Given the structural similarities, it is plausible that 3-Hydroxy-4-(hydroxymethyl)benzoic acid would exhibit comparable distribution patterns, with its hydroxyl and carboxylic acid groups influencing its solubility and partitioning behavior in different environmental matrices.

Table 1: Predicted Environmental Distribution of 4-Hydroxybenzoic Acid (Analog) Using a Level III Fugacity Model oecd.org

| Compartment | Release 100% to Air (%) | Release 100% to Water (%) | Release 100% to Soil (%) |

|---|

**8.2. Degradation and Transformation Pathways in Environmental Compartments

The persistence of 3-Hydroxy-4-(hydroxymethyl)benzoic acid in the environment is determined by its susceptibility to various degradation processes, primarily photolytic and biological degradation.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Hydroxybenzoic acids, as a class of compounds, have been recognized for their role in the photochemical generation of hydroxylating species in the presence of dissolved organic matter. rsc.org This indicates that these compounds can be photochemically active and contribute to the transformation of other substances in sunlit surface waters.

Studies on related compounds provide further insight. The photolysis of 3-hydroxyflavones can lead to photooxygenation, resulting in the formation of O-benzoyl salicylic (B10762653) acid derivatives. rsc.org Another study on 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the drug Triflusal, revealed that its primary photodegradation pathway involves a nucleophilic attack on the trifluoromethyl group. researchgate.net These findings underscore that the specific functional groups attached to the benzoic acid ring significantly influence the photolytic degradation pathway. For 3-Hydroxy-4-(hydroxymethyl)benzoic acid, both the hydroxyl and hydroxymethyl groups would be expected to influence its photoreactivity, potentially leading to oxidation or other transformations under environmental light conditions.

Bacteria from various genera, including Bacillus, Thauera, and Pseudarthrobacter, have been shown to degrade hydroxybenzoic acids. nih.govnih.govnih.gov A common initial step in the aerobic degradation of these compounds is hydroxylation. For instance, bacteria of the genus Bacillus can degrade 3-hydroxybenzoate by first hydroxylating it to 2,5-dihydroxybenzoate (B8804636) (gentisate). nih.gov This is then followed by ring cleavage via the gentisate 1,2-dioxygenase enzyme to yield maleylpyruvate, which is further broken down into smaller molecules like pyruvate (B1213749) and maleic acid. nih.gov

Similarly, the degradation of 4-hydroxybenzoic acid by some Bacillus species proceeds through the formation of protocatechuate, which is then cleaved via either the ortho- or meta-cleavage pathway. nih.govnih.gov The anaerobic degradation of 3-hydroxybenzoate by the denitrifying bacterium Thauera aromatica involves an initial activation to its coenzyme A (CoA) thioester, followed by reduction of the aromatic ring. nih.gov

Given these pathways for its close analogs, it is highly probable that the biodegradation of 3-Hydroxy-4-(hydroxymethyl)benzoic acid would proceed through initial enzymatic modifications of its functional groups, followed by hydroxylation and subsequent aromatic ring cleavage. The presence of both a hydroxyl and a hydroxymethyl group may influence the initial enzymatic attack and the subsequent degradation cascade.

Identification and Assessment of Environmental Transformation Products

The degradation of a parent compound leads to the formation of various transformation products, which may have their own environmental significance. Based on the degradation pathways of its analogs, a number of potential transformation products for 3-Hydroxy-4-(hydroxymethyl)benzoic acid can be predicted.

As previously mentioned, 4-(hydroxymethyl)benzoic acid is a known environmental transformation product of the pesticide Fenpyroximate. nih.gov This highlights that the core structure of hydroxymethyl-benzoic acid can persist in the environment as a metabolite of more complex molecules.

From the biodegradation studies of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, key intermediates have been identified. These provide a strong indication of the types of transformation products that could arise from the breakdown of 3-Hydroxy-4-(hydroxymethyl)benzoic acid.

Table 2: Potential Environmental Transformation Products of 3-Hydroxy-4-(hydroxymethyl)benzoic Acid Based on Analog Degradation Pathways

| Potential Transformation Product | Precursor Analog | Degradation Pathway | Reference |

|---|

The assessment of these transformation products is a critical component of a complete environmental risk assessment, as they may exhibit different toxicity, mobility, and persistence characteristics compared to the parent compound. Further research is needed to specifically identify and quantify the transformation products of 3-Hydroxy-4-(hydroxymethyl)benzoic acid under various environmental conditions.

Q & A

Q. Advanced Research Focus

- Schiff base ligands : Moderate activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Metal complexes : Zn(II) complexes show superior antibacterial and antifungal activity (e.g., against Candida albicans), attributed to increased lipophilicity and membrane disruption .

What methodological approaches are used to assess the environmental and toxicological profiles of this compound?

Q. Advanced Research Focus

- Grouping/Read-Across : Predicts toxicity based on structural analogs with shared functional groups (e.g., phenolic –OH, carboxyl groups).

- Computational models : Estimate biodegradability (e.g., using EPI Suite) and bioaccumulation potential (log Kow).

- Ecotoxicology assays : Evaluate acute toxicity in aquatic organisms (e.g., Daphnia magna) .

What spectroscopic methods validate the purity and structure of synthesized derivatives?

Q. Basic Research Focus

- UV-Vis spectroscopy : Detects π→π* transitions in aromatic systems (λmax ~250–300 nm).

- Elemental analysis (CHN) : Confirms stoichiometry (e.g., C% within ±0.3% of theoretical values).

- X-ray crystallography (if applicable): Resolves 3D molecular geometry .

How can enzymatic synthesis routes improve the production efficiency of hydroxybenzoic acid derivatives?

Q. Advanced Research Focus

- Biocatalysis : Enzymes like lipases or esterases enable regioselective reactions under mild conditions (e.g., pH 7–8, 30–40°C), reducing energy consumption.

- Green chemistry benefits : Minimizes hazardous solvents and byproducts, aligning with sustainable chemistry principles .

What are the metabolic pathways and potential biomarkers associated with 3-Hydroxy-4-(hydroxymethyl)benzoic acid?

Q. Advanced Research Focus

- Phase I metabolism : Hydroxylation and oxidation via cytochrome P450 enzymes generate metabolites like 4-(hydroxymethyl)-3-hydroxybenzoic acid.

- LC-MS platforms : Quantify metabolites in biological matrices (e.g., plasma, urine) with high sensitivity (LOD ~0.1 ng/mL).

- Biomarkers : Correlate urinary excretion levels with exposure or pharmacological activity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.